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Compound of Interest

Compound Name: 5-Methoxyindan

CAS No.: 5111-69-3

Cat. No.: B1585329 Get Quote

Abstract & Strategic Overview
5-Methoxyindan (CAS: 5111-69-3) is a critical pharmacophore in medicinal chemistry, serving

as a bioisostere for indole and a precursor for melatonin receptor agonists (e.g., Ramelteon

analogs) and serotonin modulators. While commercially available, high-purity synthesis is often

required to avoid regioisomeric impurities common in bulk industrial supplies.

This guide presents two distinct protocols for the reduction of 5-methoxy-1-indanone to 5-
methoxyindan.

Protocol A (Ionic Hydrogenation): The recommended method for laboratory-scale (<50g)

preparation. It operates at room temperature, avoids toxic heavy metals (Hg), and eliminates

the explosion hazards associated with hydrazine.

Protocol B (Wolff-Kishner Reduction): A robust alternative for larger scales where reagent

cost is a limiting factor and high-temperature equipment is available.

Retrosynthetic Analysis
The synthesis of 5-methoxyindan typically hinges on the reduction of the C1 ketone. The

ketone itself is derived from anisole via Friedel-Crafts acylation/alkylation logic.
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Figure 1: Retrosynthetic disconnection showing the central role of 5-methoxy-1-indanone.

Protocol A: Ionic Hydrogenation (Recommended)
Mechanism: This method utilizes the hydride donor ability of triethylsilane (Et₃SiH) activated by

a Brønsted acid (Trifluoroacetic acid, TFA). The ketone is protonated to an oxonium ion,

accepts a hydride to form an alcohol, which is then protonated and eliminated to a carbocation,

finally accepting a second hydride to yield the methylene group.

Reagents & Equipment
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Reagent MW ( g/mol ) Equiv.[1][2] Density (g/mL) Role

5-Methoxy-1-

indanone
162.19 1.0 Solid Substrate

Triethylsilane

(Et₃SiH)
116.28 2.5 0.728 Hydride Donor

Trifluoroacetic

Acid (TFA)
114.02 Excess 1.489 Solvent/Catalyst

Dichloromethane

(DCM)
84.93 Solvent 1.33

Co-solvent

(Optional)

Equipment:

Round-bottom flask (flame-dried).

Magnetic stir bar.

Inert gas line (Nitrogen or Argon).

Ice bath (for addition).

Step-by-Step Procedure
Setup: Charge a 100 mL round-bottom flask with 5-methoxy-1-indanone (1.62 g, 10.0 mmol).

Solvation: Add Trifluoroacetic acid (TFA) (10 mL). Note: If the substrate solubility is poor, a

co-solvent of DCM (5 mL) may be used, but neat TFA accelerates the reaction.

Addition: Cool the solution to 0°C. Add Triethylsilane (4.0 mL, ~25 mmol, 2.5 equiv) dropwise

via syringe over 10 minutes.

Caution: Exothermic reaction. Gas evolution (minor) may occur.

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C)

for 4–16 hours.
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Monitoring: Check via TLC (Hexane/EtOAc 9:1). The ketone spot (R_f ~0.4) should

disappear, replaced by the less polar indan spot (R_f ~0.8).

Workup:

Concentrate the reaction mixture under reduced pressure to remove excess TFA and

silane.

Dilute the residue with Diethyl Ether or DCM (50 mL).

Wash carefully with Saturated NaHCO₃ (2 x 30 mL) to neutralize residual acid. Warning:

CO₂ evolution.

Wash with Brine (30 mL).

Dry organic layer over anhydrous Na₂SO₄ or MgSO₄.

Purification: Filter and concentrate. The crude oil is typically >95% pure. If necessary, purify

via flash column chromatography (100% Hexanes or 98:2 Hexanes/EtOAc).

Workflow Diagram
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Figure 2: Workflow for Ionic Hydrogenation.

Protocol B: Wolff-Kishner Reduction (Alternative)
Context: Use this method if silanes are unavailable or for multi-gram scale-up where cost is

paramount. This method requires high temperatures (200°C).

Reagents[3][4][5][6][7]
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5-Methoxy-1-indanone (10 mmol)

Hydrazine Hydrate (80%, 50 mmol, 5.0 equiv)

Potassium Hydroxide (KOH) (40 mmol, 4.0 equiv)

Diethylene Glycol (20 mL)

Procedure (Huang-Minlon Modification)
Hydrazone Formation: In a 100 mL flask equipped with a distillation setup (Dean-Stark trap

optional), combine the ketone, KOH, hydrazine hydrate, and diethylene glycol.

Initial Heating: Heat to 120°C for 1 hour to form the hydrazone.

Distillation: Increase temperature to 180–200°C. Allow water and excess hydrazine to distill

off.

Decomposition: Reflux at ~200°C for 3–4 hours. Nitrogen gas evolution will be observed.

Workup: Cool to room temperature. Pour into water (100 mL). Acidify with dilute HCl (to pH

2) to protonate any basic byproducts (optional, though product is neutral). Extract with

Pentane or Ether.

Purification: Dry and concentrate. Distillation is recommended for high purity (BP: 143–

145°C @ 60 mmHg).

Analytical Data & Characterization
Property Value Notes

Physical State Liquid Colorless to pale yellow

Boiling Point 143–145 °C @ 60 mmHg

Refractive Index 1.544 @ 20°C

1H NMR (400 MHz, CDCl₃)
δ 7.10 (d, J = 8.2 Hz, 1H, Ar-H)
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δ 6.80 (s, 1H, Ar-H at C4/C6)

δ 6.72 (dd, J = 8.2, 2.4 Hz, 1H, Ar-H)

δ 3.80 (s, 3H, -OCH₃)

δ 2.89 (t, J = 7.4 Hz, 4H, C1-H & C3-H)

δ 2.08 (quint, J = 7.4 Hz, 2H, C2-H)

Note: The benzylic protons (C1/C3) often appear as a simplified multiplet or overlapping triplets

due to the pseudo-symmetry of the indan ring, though the 5-methoxy group introduces

electronic asymmetry.

Safety & Waste Management
TFA (Protocol A): Highly corrosive. Causes severe burns. Use only in a fume hood.

Neutralize waste with sodium bicarbonate before disposal.

Triethylsilane (Protocol A): Flammable liquid. Reacts with acid to release hydrogen gas

(flammability hazard). Ensure proper venting.

Hydrazine (Protocol B): Potentially carcinogenic, toxic, and unstable. Avoid contact with

oxidizers.

Waste: All organic extracts containing halogenated solvents (DCM) must be disposed of in

halogenated waste streams. Silane byproducts (silanols) are generally low toxicity but should

be treated as organic waste.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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